1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a cyclopropylmethyl group and a carboxamide functional group, contributes to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This makes it a potent inhibitor of SDH .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . By inhibiting SDH, the compound disrupts this cycle, leading to energy deprivation and eventual cell death .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is the inhibition of energy production in the pathogen, leading to its death . This makes it a potent fungicide, with significant in vitro activities against various pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylmethylamine with 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid under suitable conditions to form the desired carboxamide derivative . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Rimonabant: An anti-obesity drug that targets cannabinoid receptors and contains a pyrazole ring.
Fezolamide: An antidepressant agent with a pyrazole core structure.
Uniqueness
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the carboxamide functionality differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and novel pharmacological activities.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-9(10(12)16)11-14(6-8-2-3-8)4-5-15(11)13-7/h4-5,8H,2-3,6H2,1H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGSWLMKDQUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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